Tandospirone hydrochloride

Übersicht

Beschreibung

Tandospironhydrochlorid ist ein Anxiolytikum und Antidepressivum, das hauptsächlich in Japan und China eingesetzt wird. Es gehört zur Klasse der Azapirone und ist eng verwandt mit anderen Azapironen wie Buspiron und Gepiron . Tandospironhydrochlorid ist bekannt für seine selektive partielle Agonistenaktivität am 5-HT1A-Rezeptor, der eine entscheidende Rolle bei seinen therapeutischen Wirkungen spielt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tandospironhydrochlorid umfasst mehrere wichtige Schritte. Zunächst wird NA-Anhydrid unter Belichtungsbedingungen transloziert. Das Translokationsprodukt wird dann mit 1-(4-Aminobutyl)-4-(2-pyrimidyl)piperazin kondensiert. Das resultierende Produkt wird in Gegenwart von Palladium auf Kohlenstoff (Pd/C) reduziert, um Tandospiron zu bilden. Schließlich wird Tandospiron mit einer Säure umgesetzt, um Tandospironhydrochlorid zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von Tandospironhydrochlorid folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Die Reaktionsbedingungen werden mild gehalten, um spezielle Gerätschaften zu vermeiden. Die in dem Verfahren verwendeten Lösungsmittel können recycelt werden, wodurch die Produktion kostengünstiger und umweltfreundlicher wird .

Analyse Chemischer Reaktionen

Key Reaction Steps

-

Catalytic Hydrogenation

-

Starting Material : cis-5-Norbornene-exo-2,3-dicarboxylic anhydride (1 )

-

Product : Norbornane-2exo,3exo-dicarboxylic acid-anhydride (2 )

-

Conditions : Hydrogenation under catalytic conditions.

-

-

Imide Formation

-

Reaction : 2 reacted with aqueous ammonia to form 3 (exo-2,3-norbornanedicarboximide).

-

-

Alkylation

Mechanistic Insights

-

Catalyst : Palladium-based catalysts facilitate C-C bond formation.

-

Selectivity : The process allows stereoselective synthesis of exo-substituted derivatives.

-

Applications : These analogs may exhibit modified biological activity, such as altered receptor binding profiles .

Optimization of Reaction Conditions

Patent data highlight the importance of temperature control in synthesis. For example, in the preparation of tandospirone citrate , reaction temperatures significantly impact yield and product quality:

| Temperature (°C) | Yield (%) | Remarks |

|---|---|---|

| 115 ± 2 | 45 ± 5 | Lower yield |

| 125 ± 2 | 90 ± 5 | Optimal yield, good product properties |

| 135 ± 2 | 90 ± 5 | Slightly darker product |

| 145 ± 2 | 87 ± 5 | Higher energy consumption |

| 155 ± 2 | 80 ± 5 | Darker color, higher energy demands |

Higher temperatures (≥125°C) improve yields but may compromise product purity due to increased side reactions .

Structural and Analytical Data

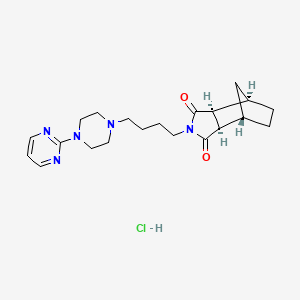

Tandospirone hydrochloride’s molecular formula is C₂₁H₂₉N₅O₂·HCl , with a molecular weight of 419.95 g/mol . Key analytical parameters include:

Wissenschaftliche Forschungsanwendungen

Anxiolytic Effects

Tandospirone is predominantly used for the treatment of anxiety disorders, including generalized anxiety disorder (GAD). It functions as a selective agonist for the 5-HT_1A receptor, which plays a crucial role in modulating serotonin levels in the brain. Research indicates that tandospirone effectively reduces anxiety symptoms without the sedative effects commonly associated with other anxiolytics.

Case Study: Alzheimer’s Disease

A prospective cohort study investigated the efficacy of tandospirone in combination with donepezil hydrochloride for treating anxiety symptoms in Alzheimer's patients. Over 12 weeks, patients receiving the combination therapy showed significant reductions in Hamilton Anxiety Rating Scale (HAM-A) scores compared to those on monotherapy with donepezil alone, indicating improved management of anxiety symptoms in this demographic .

Augmentation in Depression Treatment

Tandospirone is also utilized as an augmentation strategy for patients with depression. It has been shown to enhance the effects of traditional antidepressants such as fluoxetine and clomipramine.

Research Findings

A study demonstrated that combining tandospirone with venlafaxine improved outcomes for patients experiencing somatic symptoms of depression. The combined group exhibited better overall efficacy and safety profiles than those receiving venlafaxine alone .

Respiratory Depression Mitigation

Recent studies have highlighted tandospirone's potential to mitigate respiratory depression induced by anesthetics like fentanyl and midazolam. This application is particularly relevant in clinical settings where patients are at risk of respiratory complications during sedation.

Experimental Study

In a controlled animal study, tandospirone significantly reduced fentanyl-induced respiratory depression. Rats treated with tandospirone exhibited less decline in oxygen saturation levels compared to controls, suggesting its potential utility as a protective agent against respiratory side effects during anesthesia .

Cognitive Symptom Management

Tandospirone has been explored as an adjunctive treatment for cognitive symptoms associated with schizophrenia. Its serotonergic activity may contribute to improvements in cognitive function and overall quality of life for affected individuals.

Clinical Observations

In cases where tandospirone was added to standard antipsychotic treatments, patients reported notable enhancements in cognitive performance and reductions in negative symptoms over time .

Pharmacokinetics and Mechanisms of Action

Understanding the pharmacokinetics of tandospirone is essential for optimizing its therapeutic use. Research indicates that its absorption characteristics and bioavailability can significantly influence clinical outcomes.

Key Insights

- Tandospirone exhibits a favorable pharmacokinetic profile, enabling effective dosing regimens.

- Studies suggest that its mechanism involves modulation of serotonin pathways, which underpins its anxiolytic and antidepressant effects .

Summary Table of Applications

Wirkmechanismus

Tandospirone hydrochloride acts as a selective partial agonist at the 5-HT1A receptor. This receptor is involved in the regulation of serotonin levels in the brain. By partially activating the 5-HT1A receptor, this compound helps to alleviate symptoms of anxiety and depression. It has relatively weak affinity for other receptors, such as 5-HT2A, 5-HT2C, and D2 receptors .

Vergleich Mit ähnlichen Verbindungen

Tandospironhydrochlorid ähnelt anderen Azapironen wie Buspiron, Gepiron und Ipsapiron. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Die einzigartige chemische Struktur und die selektive Rezeptoraktivität von Tandospironhydrochlorid machen es zu einer wertvollen Verbindung sowohl für klinische als auch für Forschungszwecke.

Biologische Aktivität

Tandospirone hydrochloride, a selective 5-HT1A receptor partial agonist, has garnered attention for its diverse biological activities, particularly in the realms of anxiety and cognitive disorders. This article delves into its pharmacological profile, clinical efficacy, and potential therapeutic applications, supported by data tables and case studies.

Chemical and Pharmacological Profile

Chemical Structure and Properties:

- Chemical Name: (3a R,4 S,7 R,7a S)- rel-Hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-4,7-methano-1 H-isoindole-1,3(2 H)-dione hydrochloride

- Molecular Weight: 419.9 Da

- Purity: ≥98%

- Ki Value: 27 nM for 5-HT1A receptor

Tandospirone exhibits selectivity over various receptors, including 5-HT2, 5-HT1C, α1, α2, D1, and D2 receptors (Ki values ranging from 1300 - 41000 nM), indicating a strong preference for the 5-HT1A receptor which is pivotal in modulating anxiety and mood disorders .

Tandospirone acts primarily as a partial agonist at the 5-HT1A receptor. This action leads to a decrease in the firing rate of serotonin neurons in the dorsal raphe nucleus, which is associated with anxiolytic effects. Its ability to modulate serotonin levels positions it as a potential treatment for various psychiatric disorders .

Clinical Efficacy

Anxiolytic Effects:

Tandospirone has been clinically validated for treating generalized anxiety disorder (GAD) and anxiety symptoms associated with other central nervous system conditions such as Alzheimer’s disease (AD) and vascular dementia. A notable study observed that after eight weeks of treatment with tandospirone in patients with behavioral and psychological symptoms of dementia (BPSD), significant improvements were noted in Neuropsychiatric Inventory (NPI) scores .

Case Study Highlights:

-

Study on AD Patients:

- Participants: 30 patients with AD.

- Duration: 12 weeks.

- Findings: Combination therapy with donepezil hydrochloride and tandospirone led to significantly lower NPI scores compared to donepezil alone (P<0.05). The Hamilton Anxiety Scale (HAM-A) scores also showed significant improvement in the combination group .

- Vascular Depression Study:

Biological Activity Data Table

| Activity | Observation | Reference |

|---|---|---|

| Anxiolytic Activity | Significant improvement in anxiety symptoms | Matsubara et al., 2006 |

| Cognitive Improvement | Enhanced NPI scores in AD patients | Sato et al., 2020 |

| Impulsive Behavior Reduction | Decreased impulsive actions in rats | Matsubara et al., 2006 |

| Combination Therapy Efficacy | Better outcomes compared to monotherapy | Sato et al., 2020 |

Safety Profile

Tandospirone is generally well-tolerated. Adverse events reported include mild nausea and dizziness, which typically resolve within two weeks. No significant changes were observed in routine blood tests or liver function indicators during clinical trials .

Eigenschaften

IUPAC Name |

(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2.ClH/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;/h3,6-7,15-18H,1-2,4-5,8-14H2;1H/t15-,16+,17+,18-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVFJYKNBOHIMH-DPFKZJTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243943 | |

| Record name | Tandospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99095-10-0 | |

| Record name | Tandospirone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099095100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tandospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TANDOSPIRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWR6SLB9P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.